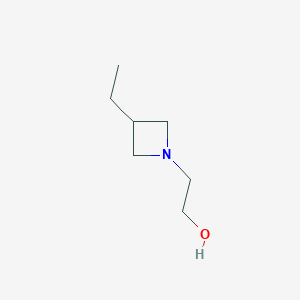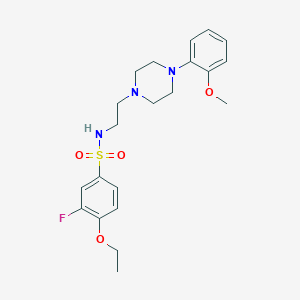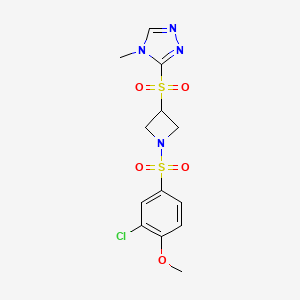
2-(3-Ethylazetidin-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Ethylazetidin-1-yl)ethan-1-ol”, also known by its chemical name, AZE, is a synthetic organic compound . It belongs to the class of azetidinols. The CAS Number of this compound is 1567108-29-5 .
Molecular Structure Analysis
The molecular formula of “2-(3-Ethylazetidin-1-yl)ethan-1-ol” is C7H15NO . Its molecular weight is 129.2 . The Inchi Code of this compound is 1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“2-(3-Ethylazetidin-1-yl)ethan-1-ol” is a liquid at room temperature . The storage temperature for this compound is -10°C .Wissenschaftliche Forschungsanwendungen
Enantiospecific Synthesis
The enantiospecific synthesis of 4-alkoxyazetidin-2-ones involves the thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones in the presence of alcohols. This process is guided by the stereochemistry at position-3, leading to a trans relationship between substituents and resulting in stereospecific compounds. Such synthetic strategies are crucial in developing enantiomerically pure compounds for pharmaceutical applications (Bachi & Gross, 1983).
Antiviral Research
Research into novel thiadiazole molecules containing 1,2,3-triazole moiety demonstrates the potential of such compounds against COVID-19's main protease. This study highlights the significance of structural variations for enhancing antiviral activity, showcasing the broader applicability of related chemical scaffolds in developing treatments for infectious diseases (Rashdan et al., 2021).
Antimicrobial and Antifungal Activity
The synthesis of novel substituted 6-fluorobenzo[d]thiazole amides and their testing against various bacterial and fungal strains illustrate the role of such compounds in addressing resistance to conventional antibiotics. This research underscores the importance of chemical modification for discovering more potent and selective antimicrobial agents (Pejchal et al., 2015).
Zinc(II) Complexes with Uncommon Derivatives
Studies on zinc(II) complexes involving aminal and hemiaminal ether derivatives reveal insights into their structure, phosphatase activity, and theoretical aspects of ligand and complex formation. Such research is vital for understanding the coordination chemistry of zinc and its implications in biological systems (Purkait et al., 2018).
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-(3-ethylazetidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVKZYHPAPWKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylazetidin-1-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)




![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)


![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)